methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate is a versatile chemical compound with a unique structure that combines the xanthene and thiophene moieties.
Mechanism of Action
Target of Action
Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate typically involves the condensation of 9H-xanthene-9-carboxylic acid with thiophene-3-carboxylic acid methyl ester in the presence of coupling reagents. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The xanthene moiety can be reduced to form dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroxanthene derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
Xanthene Derivatives: Compounds such as fluorescein and rhodamine share the xanthene moiety and are used as fluorescent dyes.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are structurally similar and are used in organic synthesis and material science.
Uniqueness
Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate is unique due to its combination of xanthene and thiophene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-24-20(23)14-10-11-26-19(14)21-18(22)17-12-6-2-4-8-15(12)25-16-9-5-3-7-13(16)17/h2-11,17H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTIFVIBBDKWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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